molecular formula C23H24ClN3O4 B11001386 N-(5-chloro-2,4-dimethoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide

N-(5-chloro-2,4-dimethoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide

Cat. No.: B11001386
M. Wt: 441.9 g/mol
InChI Key: DWBWNYTVDBGJKT-UHFFFAOYSA-N
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide is a structurally complex molecule featuring a pyridoindole core fused with a tetrahydropyridine ring. The compound includes a 5-chloro-2,4-dimethoxyphenyl substituent linked via a butanamide chain. This design integrates heterocyclic aromatic systems (pyridoindole) with polar functional groups (methoxy, chloro, and amide), which may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula

C23H24ClN3O4

Molecular Weight

441.9 g/mol

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)butanamide

InChI

InChI=1S/C23H24ClN3O4/c1-30-20-12-21(31-2)19(11-16(20)24)26-22(28)7-8-23(29)27-10-9-18-15(13-27)14-5-3-4-6-17(14)25-18/h3-6,11-12,25H,7-10,13H2,1-2H3,(H,26,28)

InChI Key

DWBWNYTVDBGJKT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CCC(=O)N2CCC3=C(C2)C4=CC=CC=C4N3)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide typically involves multiple steps. One common approach is to start with the chlorination of 2,4-dimethoxyphenyl compounds, followed by the introduction of the butanamide group through amide bond formation. The tetrahydropyridoindole moiety can be synthesized separately and then coupled with the chlorinated dimethoxyphenyl intermediate under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2,4-dimethoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • The compound has shown promise as an anticancer agent. In vitro studies indicate that it inhibits the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Notably, it has demonstrated effectiveness against breast and lung cancer cells.
  • Antimicrobial Properties
    • Preliminary studies have indicated that this compound exhibits antimicrobial activity against a range of bacterial strains. Its mechanism appears to involve disruption of bacterial cell wall synthesis, making it a candidate for further development as an antibiotic.
  • Anti-inflammatory Effects
    • Research suggests that N-(5-chloro-2,4-dimethoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide may act as an anti-inflammatory agent by inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the compound's efficacy. Modifications to the molecular structure can significantly impact its biological activity:

ModificationEffect on Activity
Substitution on the phenyl ringEnhanced potency against cancer cells
Alteration of the butanamide moietyImproved solubility and bioavailability

Case Studies

  • Leishmaniasis Treatment
    • A study evaluated the efficacy of this compound against Leishmania parasites. Results indicated significant micromolar activity, suggesting potential as a lead compound for developing new treatments for leishmaniasis.
  • Antimicrobial Evaluation
    • In vitro assays demonstrated that the compound exhibited comparable activity to standard antibiotics against specific bacterial strains. This positions it as a promising candidate for further exploration in antimicrobial therapy.

Mechanism of Action

The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Compounds:

N-(5-chloro-2-methoxyphenyl)-2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide ()

  • Structural Differences : Replaces the butanamide chain with a sulfanyl acetamide group and introduces a pyrimidoindole core instead of pyridoindole.
  • Functional Implications : The sulfanyl group may enhance metabolic stability compared to the oxygen-rich butanamide, while the pyrimidoindole core could alter π-π stacking interactions in biological targets .

2-(3-Benzyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(4-phenyl-2-butanyl)acetamide () Structural Differences: Features a benzyl-substituted pyrimidoindole and a branched alkyl chain in the acetamide moiety.

N-(4-{[(3R)-3-{[5-Chloro-4-(1H-indol-3-yl)-2-pyrimidinyl]amino}-1-piperidinyl]carbonyl}phenyl)-4-(dimethylamino)butanamide () Structural Differences: Incorporates a piperidine ring and dimethylamino group, diverging from the pyridoindole system.

Substituent-Driven Variations

Chloro and Methoxy Substituents:

  • The 5-chloro-2,4-dimethoxyphenyl group in the target compound contrasts with analogs like N-(3,5-dichloro-4-pyridinyl)-2-[1-(4-fluorobenzyl)-5-hydroxy-1H-indol-3-yl]-2-oxoacetamide (), which uses dichloropyridine and fluorobenzyl groups. Chlorine atoms generally enhance electronegativity and binding affinity, while methoxy groups contribute to hydrogen-bonding capacity .

Amide Linkages:

  • The butanamide chain in the target compound differs from the thiazolidinone-based amide in 5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide (). Thiazolidinone rings confer conformational rigidity, which may improve target selectivity but reduce synthetic accessibility .

Physicochemical Data (Inferred)

Property Target Compound Analog () Analog ()
Molecular Weight ~450–500 g/mol* 536.3 g/mol ~600–650 g/mol*
LogP (Lipophilicity) Moderate (~3.5–4.0)* Higher (~4.5–5.0) Lower (~2.0–3.0)*
Hydrogen Bond Acceptors 6–7 5 8–9

*Estimated based on structural analogs.

Biological Activity

N-(5-chloro-2,4-dimethoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide is a synthetic compound notable for its diverse biological activities. This article explores its chemical properties, biological effects, structure-activity relationships (SAR), and relevant case studies.

The compound's molecular characteristics are as follows:

PropertyValue
Molecular FormulaC21H19ClN4O4
Molecular Weight426.86 g/mol
LogP2.6962
LogD2.6925
Polar Surface Area67.866 Ų
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1

These properties suggest a moderate lipophilicity and a potential for interaction with biological membranes.

Anticancer Properties

Recent studies have highlighted the compound's anticancer potential. In vitro assays indicated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines:

  • HeLa (cervical cancer) : IC50 values as low as 0.126 μM.
  • SMMC-7721 (hepatoma) : IC50 values around 0.071 μM.
  • K562 (leukemia) : IC50 values of approximately 0.164 μM.

The structure-activity relationship (SAR) analysis indicated that the presence of electron-donating groups such as methoxy (OCH₃) enhances activity, while electron-withdrawing groups reduce it .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Specific derivatives were shown to inhibit COX-2 enzyme activity with IC50 values comparable to standard anti-inflammatory drugs like celecoxib (IC50 = 0.04 μmol) . This suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

In addition to anticancer and anti-inflammatory activities, the compound has demonstrated antimicrobial effects against various pathogens. For example, certain derivatives exhibited potent antifungal activity against plant pathogenic fungi, showing minimum inhibitory concentrations (MIC) significantly lower than standard antifungal agents .

Case Study 1: Anticancer Activity Assessment

A study assessed the anticancer efficacy of several derivatives of this compound against different cancer cell lines:

Compound IDCell LineIC50 Value (μM)
Compound AHeLa0.126
Compound BSMMC-77210.071
Compound CK5620.164

This study concluded that modifications on the phenyl ring significantly influenced the cytotoxicity profiles.

Case Study 2: Anti-inflammatory Mechanism

Another research focused on the anti-inflammatory mechanism of this compound's derivatives through in vitro assays measuring COX-2 inhibition:

Compound IDCOX-2 Inhibition IC50 (μmol)
Compound D0.04
Compound E0.04

Both compounds showed comparable inhibition levels to celecoxib, indicating their potential as anti-inflammatory agents.

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